N,N-dimethylisoquinoline-4-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O2S |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
N,N-dimethylisoquinoline-4-sulfonamide |
InChI |
InChI=1S/C11H12N2O2S/c1-13(2)16(14,15)11-8-12-7-9-5-3-4-6-10(9)11/h3-8H,1-2H3 |
InChI Key |
VBMHSACNOOFGHC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=CC2=CC=CC=C21 |
Origin of Product |
United States |
Structural Characterization and Analytical Methodologies in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a fundamental tool for elucidating the structure of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce the connectivity of atoms and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. conicet.gov.arnih.gov
¹H NMR: In proton NMR (¹H NMR) of sulfonamide derivatives, the chemical shifts of protons are influenced by their local electronic environment. For instance, protons on the isoquinoline (B145761) ring are typically observed in the aromatic region of the spectrum. The N,N-dimethyl protons would appear as a singlet in the aliphatic region. The specific chemical shifts and coupling constants between adjacent protons provide definitive evidence for the substitution pattern on the isoquinoline ring.
¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in N,N-dimethylisoquinoline-4-sulfonamide would give a distinct signal. The chemical shifts of the carbon atoms in the isoquinoline ring are characteristic of aromatic systems, while the carbons of the N,N-dimethyl groups will appear at a higher field. The analysis of ¹³C NMR spectra, often in conjunction with ¹H NMR data, allows for the unambiguous assignment of all carbon atoms in the structure. conicet.gov.arnih.gov
Interactive Data Table: Representative NMR Data for Sulfonamide Structures
This table displays typical chemical shift ranges for protons and carbons in structural motifs related to this compound. Note: Actual values for the target compound may vary based on solvent and experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Isoquinoline Aromatic H | 7.5 - 9.0 | 120 - 155 |
| N(CH₃)₂ Protons | 2.5 - 3.5 | 35 - 45 |
| Isoquinoline Aromatic C | Not Applicable | 120 - 155 |
| N(CH₃)₂ Carbons | Not Applicable | 35 - 45 |
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. nih.gov
MS: In a typical mass spectrum of this compound, the molecular ion peak (M+) would be observed, corresponding to the mass of the intact molecule. Fragmentation of the molecule in the mass spectrometer can lead to the formation of characteristic daughter ions, which can help to confirm the structure.
HRMS: High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, often to four or more decimal places. This high degree of accuracy allows for the determination of the elemental composition of the molecule, which is a powerful tool for confirming the chemical formula of this compound.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds, and different types of bonds vibrate at characteristic frequencies.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfonamide group (S=O stretching), as well as bands corresponding to the aromatic C-H and C=C bonds of the isoquinoline ring. researchgate.net The S-N stretching vibration is also a key indicator. nih.gov The presence and position of these bands provide strong evidence for the presence of these functional groups within the molecule.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the isoquinoline ring in this compound. The UV-Vis spectrum would show one or more absorption maxima (λmax) at specific wavelengths, which are characteristic of the molecule's electronic structure. nih.gov The solvent used can influence the position of these absorption bands. nih.gov
Chromatographic Purity Assessment in Research Compounds
Chromatographic techniques are essential for separating mixtures and assessing the purity of chemical compounds.
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to assess the purity of a compound and to monitor the progress of a chemical reaction. nih.gov A small amount of the sample is spotted onto a TLC plate, which is then developed in a suitable solvent system. The distance the compound travels up the plate relative to the solvent front is known as the retention factor (Rf) value. A pure compound should ideally show a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities. Visualization of the spots can be achieved under UV light or by using a staining reagent. epfl.ch
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of this compound in research settings. Specifically, reverse-phase HPLC (RP-HPLC) is frequently employed due to its efficacy in separating moderately polar to nonpolar compounds.
A typical RP-HPLC method for the analysis of isoquinoline sulfonamide derivatives would involve a C18 column as the stationary phase, which provides a nonpolar environment. The mobile phase, a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent (commonly acetonitrile (B52724) or methanol), is passed through the column. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to ensure the effective separation of the main compound from any impurities.
Detection is commonly achieved using a UV-Vis detector, as the aromatic isoquinoline ring system of this compound exhibits strong absorbance in the UV region. The selection of an appropriate wavelength is crucial for achieving high sensitivity and specificity. Photodiode array (PDA) detectors may also be used to obtain spectral data, which can aid in peak identification and purity assessment. The method's performance is evaluated through various validation parameters, including linearity, precision, accuracy, and robustness, to ensure reliable and reproducible results.
Table 1: Representative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Characterization of this compound as a Research Chemical
The comprehensive characterization of this compound as a research chemical is imperative to establish its identity, purity, and stability. This involves a suite of analytical techniques that provide orthogonal information about the compound's structure and composition.
Initial characterization often begins with spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for elucidating the molecular structure by providing detailed information about the chemical environment of the hydrogen and carbon atoms. Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
For a research chemical, establishing a purity profile is critical. This is where chromatographic techniques, particularly the HPLC method described previously, play a vital role. The purity is typically determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Methodologies for Identification and Characterization of Isoquinoline Sulfonamide Impurities/Derivatives
The identification and characterization of impurities and derivatives of this compound are crucial for understanding its chemical stability and for ensuring the validity of research findings. Impurities can arise from the synthesis process (e.g., unreacted starting materials, by-products) or from degradation of the compound over time.
A common strategy for identifying potential degradation products is through forced degradation studies. nih.gov In these studies, the compound is subjected to various stress conditions, such as acidic and basic hydrolysis, oxidation, heat, and photolysis, to intentionally induce degradation. The resulting mixtures are then analyzed by a stability-indicating HPLC method, which is designed to separate the parent compound from all its degradation products. chromatographyonline.comyoutube.com
The structural elucidation of these impurities and derivatives often requires a combination of hyphenated analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, as it combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. nih.gov This allows for the determination of the molecular weights of the impurities as they elute from the column. For more detailed structural information, impurities can be isolated using preparative HPLC, followed by analysis using high-resolution mass spectrometry (HRMS) and NMR spectroscopy. researchgate.net
Table 2: Analytical Techniques for Impurity and Derivative Characterization
| Technique | Application | Information Obtained |
| HPLC-UV/PDA | Separation and detection of impurities | Retention time, UV spectrum, preliminary purity assessment |
| LC-MS | Separation and mass analysis | Molecular weight of impurities, fragmentation patterns |
| Preparative HPLC | Isolation of impurities | Collection of pure impurity fractions for further analysis |
| ¹H and ¹³C NMR | Structural elucidation of isolated impurities | Detailed molecular structure |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement | Elemental composition of impurities |
Structure Activity Relationship Sar Studies of N,n Dimethylisoquinoline 4 Sulfonamide and Analogs
Design Principles for Isoquinoline (B145761) Sulfonamide Libraries
The creation of isoquinoline sulfonamide libraries is a foundational step in the discovery of novel therapeutic agents. The design of these libraries is guided by principles that range from highly targeted, structure-based approaches to broader, diversity-oriented combinatorial methods.
Rational Design Based on Target Interactions
Rational drug design leverages detailed knowledge of the three-dimensional structure of a biological target, such as an enzyme or receptor, to create inhibitors with high affinity and selectivity. spu.edu.sy For isoquinoline sulfonamides, this approach involves designing molecules that complement the shape and chemical environment of the target's binding site. nih.gov
Structure-based design was effectively employed to develop novel isoquinoline-5-sulfonamide (B1244767) inhibitors of Protein Kinase B (PKB), a key target in cancer therapy. nih.gov In such studies, X-ray crystallography of a related protein co-crystallized with prototype inhibitors can reveal the precise binding modes. nih.govnih.gov This structural information allows for the rational design of new analogs. For instance, molecular modeling might suggest that the sulfonamide -NH- group could form a critical hydrogen bond with a specific amino acid residue (e.g., Lys57 or Asn39) in the active site. nih.gov This hypothesis can then be tested by synthesizing molecules where this interaction is enhanced or removed to confirm its importance for biological activity. nih.gov This targeted approach was also used in the optimization of an initial isoquinoline sulfonamide hit into the potent antibacterial compound LEI-800, which acts as an allosteric inhibitor of DNA gyrase. nih.gov The design process focuses on optimizing the molecule's interaction with its target to enhance pharmacodynamic properties. spu.edu.sy
Combinatorial Chemistry Approaches for Scaffold Derivatization
Combinatorial chemistry provides a powerful method for rapidly generating large and diverse libraries of related compounds from a central scaffold. researchgate.net This high-throughput approach allows for the exploration of a wide chemical space to identify initial hits and delineate structure-activity relationships. researchoutreach.org
The general strategy involves a common core structure, or scaffold—in this case, the isoquinoline sulfonamide framework—which is systematically derivatized by reacting it with a variety of building blocks. researchgate.net For the isoquinoline scaffold, synthetic protocols have been developed that tolerate a wide range of functional groups, making it highly suitable for combinatorial approaches. researchgate.net By varying the substituents at different positions on the isoquinoline ring and the sulfonamide nitrogen, chemists can quickly produce thousands of distinct molecules. researchgate.netresearchoutreach.org These libraries are then screened for biological activity, and the results are used to guide the synthesis of more focused, second-generation libraries to optimize the most promising initial hits.
Impact of Structural Modifications on Biological Activity Profiles (In Vitro Research)
In vitro studies are crucial for determining how specific changes to the molecular structure of N,N-dimethylisoquinoline-4-sulfonamide analogs affect their biological activity. SAR studies focus on systematically altering different parts of the molecule—the isoquinoline ring, the sulfonamide nitrogen, and any linking or peripheral groups—and measuring the resulting changes in potency or selectivity. researchgate.net
Substituent Effects on Isoquinoline Ring System
The isoquinoline ring is a key pharmacophore, and its substitution pattern significantly influences the molecule's biological and chemical properties. amerigoscientific.comnih.gov The aromatic nature of the ring system allows it to participate in various interactions with biological targets, and substituents can modulate these interactions by altering the electron density and steric profile of the molecule. amerigoscientific.com
Table 1: Illustrative SAR Data for Substitutions on the Isoquinoline Ring
| Compound ID | Ring Position | Substituent | Target/Assay | Biological Activity (IC₅₀/MIC) |
| Analog A | C-4 | 4-Methoxy Phenyl | Antifungal (A. niger) | 4 µM nih.gov |
| Analog B | C-7 | Bromo | Herbicidal | Increased Lipophilicity nih.gov |
| Analog C | C-8 | Hydroxy | Antimicrobial | Active Scaffold nih.gov |
| Analog D | - | Phenyl group removal | Antibacterial | Complete loss of activity nih.gov |
This table is illustrative, based on findings for related quinoline (B57606) and isoquinoline structures.
Modifications at the Sulfonamide Nitrogen
The sulfonamide group is a cornerstone of many drug molecules, and modifications to its nitrogen atom are a common strategy for optimizing activity. openaccesspub.org The substituents on the sulfonamide nitrogen can influence the molecule's conformation, solubility, and ability to form hydrogen bonds. nih.govresearchgate.net
In a series of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, alkylation of the non-aromatic nitrogen atoms generally yielded more potent vasodilatory compounds. nih.gov However, this effect was dependent on the size of the alkyl group, with bulky or excessively long chains leading to reduced potency. nih.gov This suggests an optimal size for the substituent to fit within the target's binding pocket. Further studies comparing isosteric sulfonamides (-SO₂NH-) and sulfones (-SO₂CH₂-) revealed that the sulfonamide's -NH- group was crucial for enhanced inhibitory potency, likely due to its ability to act as a hydrogen bond donor in interactions with the target enzyme. nih.gov The hybridization state of the sulfonamide nitrogen, which is influenced by its substituents, also plays a role in determining the rotational barriers and stability of different conformers. researchgate.net
Table 2: Effect of N-Sulfonamide Modifications on hPNMT Inhibition
| Compound | N-Sulfonamide Moiety | hPNMT Kᵢ (µM) |
| 16 | -SO₂NH- (Sulfonamide) | 0.13 nih.gov |
| 24 | -SO₂CH₂- (Sulfone) | 1.3 nih.gov |
Data from a study on 3-fluoromethyl-7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, demonstrating the importance of the sulfonamide -NH- group. nih.gov
Influence of Linkers and Peripheral Moieties
For certain N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, the length of the alkylene linker between two nitrogen atoms was a critical determinant of activity, with an ethylene (B1197577) group providing the most potent effects. nih.gov The introduction of various heterocyclic peripheral groups to sulfonamides has been shown to be a successful strategy in developing antiviral agents. nih.govmdpi.com These peripheral rings can engage in specific interactions with the target protein that are unavailable to the core scaffold alone. In some kinase inhibitors, bulky substituents on a peripheral piperazine (B1678402) ring were found to improve inhibitory activity. mdpi.com These findings underscore the importance of exploring modifications beyond the core scaffold to achieve optimal biological efficacy.
Computational Chemistry Approaches to SAR Analysis
Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to analyze and predict the relationship between the chemical structure of a compound and its biological activity. These in silico techniques allow for the rational design of new, more potent analogs, significantly accelerating the optimization process. For this compound and related compounds, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and various ligand- and structure-based design principles are pivotal in elucidating the complex interactions that govern their therapeutic effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to establish a correlation between the chemical structures of a series of compounds and their biological activities. libretexts.org By quantifying physicochemical properties or theoretical molecular descriptors, QSAR models can predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts. libretexts.org
For isoquinoline derivatives, QSAR studies have been instrumental in identifying key structural features that influence their inhibitory activity against various enzymes. For instance, a QSAR study on a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives, which are structural analogs, identified specific molecular descriptors that are crucial for predicting bioactivity. japsonline.com The developed models are validated statistically to ensure they are robust, stable, and possess high predictive power for new isoquinoline derivatives. japsonline.comjapsonline.com
The process involves calculating a wide range of descriptors for each molecule in a dataset, which can include electronic, steric, hydrophobic, and topological properties. Molecular representation of structure-property relationships (MoRSE) descriptors, for example, have been used to encode the 3D structure of isoquinoline derivatives to understand their interaction with enzymes like aldo-keto reductase 1C3 (AKR1C3). japsonline.comjapsonline.com Multiple linear regression or more advanced machine learning algorithms are then used to build the mathematical equation that links these descriptors to the observed activity (e.g., IC₅₀ values). japsonline.com
The statistical quality of a QSAR model is paramount for its predictive ability. Key statistical metrics are used for validation, as shown in the table below.
| Statistical Parameter | Description | Acceptable Value |
|---|---|---|
| r² (Coefficient of Determination) | Measures the goodness of fit of the model for the training set. | > 0.6 |
| q² (Cross-validated r²) | Measures the internal predictive ability of the model (often via leave-one-out cross-validation). | > 0.5 |
| Predicted r² | Measures the predictive power of the model for an external test set of compounds. | > 0.6 |
Ligand-Based and Structure-Based Design Principles
Beyond QSAR, drug design efforts for this compound analogs are guided by two complementary computational strategies: ligand-based and structure-based design.
Ligand-Based Design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the information derived from a set of known active molecules. pharmacophorejournal.com A key technique is pharmacophore modeling, which identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to its target. researchgate.netnih.gov For a series of active isoquinoline sulfonamides, a pharmacophore model would be generated by aligning the compounds and extracting their common structural features responsible for activity. This resulting pharmacophore hypothesis can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the model and are likely to be active. pharmacophorejournal.com
Structure-Based Design is utilized when the 3D structure of the target protein (e.g., from X-ray crystallography or cryo-electron microscopy) is available. nih.govnih.gov This powerful approach involves analyzing the binding site of the target and designing ligands that fit snugly and make favorable interactions with the protein's amino acid residues. Molecular docking is a primary tool used to predict the binding conformation and affinity of a ligand within the target's active site. nih.gov
For isoquinoline sulfonamides, structure-based design has been successfully applied. For example, the design of inhibitors for protein kinase B (PKB) involved determining the co-crystal structures of analogs with a related protein, which revealed detailed variations in their binding modes. nih.gov In another study, the discovery of isoquinoline sulfonamides as allosteric inhibitors of DNA gyrase was advanced by determining the structure of the enzyme-inhibitor-DNA complex. nih.govnih.gov This revealed that the compound occupies a specific hydrophobic pocket, providing a clear roadmap for further optimization. nih.gov
These structural studies highlight the specific molecular interactions that are crucial for binding and inhibitory activity.
| Type of Interaction | Description | Example in Quinoline/Isoquinoline Sulfonamides |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The sulfonamide group's oxygen atoms can accept hydrogen bonds from backbone or side-chain residues like Tyr390 or Lys311. mdpi.com |
| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment, driven by the hydrophobic effect. | The isoquinoline ring often occupies a flat, apolar surface or hydrophobic pocket within the binding site. mdpi.comresearchoutreach.org |
| Steric Complementarity | The ligand's shape and size should complement the binding pocket to maximize favorable interactions and avoid clashes. | Adding a methyl group to the sulfonamide nitrogen was found to cause a steric clash, leading to a loss of activity. mdpi.com |
| Allosteric Binding | Binding to a site on the protein other than the active site, causing a conformational change that modulates the protein's activity. | An isoquinoline sulfonamide was found to occupy an allosteric, hydrophobic pocket in the GyrA subunit of DNA gyrase. nih.gov |
By integrating these ligand- and structure-based principles, medicinal chemists can rationally modify the this compound scaffold to improve potency, selectivity, and other critical drug-like properties.
Computational and Theoretical Studies of N,n Dimethylisoquinoline 4 Sulfonamide and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics with high accuracy.
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its balance of accuracy and computational efficiency. researchgate.net For sulfonamide derivatives, DFT calculations are routinely employed to optimize molecular geometry and analyze electronic properties. nih.govnih.gov Studies on similar sulfonamide-containing molecules often utilize the B3LYP functional with a basis set like 6-311G+(d,p) for these purposes. nih.govresearchgate.net
The electronic properties that can be elucidated through DFT include the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is a critical parameter, as it provides insights into the chemical reactivity and stability of the molecule. researchgate.net For instance, a smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. researchgate.net
Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface. nih.gov This is particularly useful for identifying regions of the molecule that are prone to electrophilic and nucleophilic attack, thereby predicting potential sites for intermolecular interactions. nih.gov
Table 1: Common DFT Functionals and Basis Sets in Sulfonamide Studies
| Functional | Basis Set | Common Applications |
| B3LYP | 6-31G(d,p) | Geometry optimization, vibrational frequencies |
| B3LYP | 6-311+G(d,p) | Electronic properties, HOMO-LUMO analysis |
| M06-2X | 6-311++G(d,p) | Non-covalent interactions, thermochemistry |
| PBE0 | cc-pVTZ | Spectroscopic properties, excited states |
While DFT is widely used, other quantum chemical methods such as ab initio and semi-empirical calculations also play a significant role. Ab initio methods, which are based on first principles without experimental data, offer high accuracy but are computationally expensive, limiting their application to smaller molecules. libretexts.org In contrast, semi-empirical methods incorporate experimental parameters to simplify calculations, making them much faster and suitable for larger molecules, though with some trade-off in accuracy. researchgate.netwikipedia.org
These methods are valuable for calculating various molecular properties. For example, semi-empirical methods like AM1 and SAM1 have been used to compute vibrational frequencies of molecules. researchgate.net Ab initio calculations, when feasible, can provide benchmark results for other, more approximate methods. researchgate.net The choice between these methods often depends on the desired accuracy and the size of the molecular system being studied. libretexts.org In recent advancements, semi-empirical methods are also being used as preconditioners to accelerate ab initio calculations without compromising the final accuracy. case.edu
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For flexible molecules like N,N-dimethylisoquinoline-4-sulfonamide, which has rotatable bonds, understanding the preferred conformation is crucial.
Computational methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. This information is vital for understanding how the molecule might bind to a biological target. Stability predictions from these analyses can help in designing analogs with more favorable binding conformations.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the interactions of this compound and its analogs with their biological targets at an atomic level.
To understand the mechanism of action of a drug, it is essential to know the three-dimensional structure of its target protein. However, the experimental structures of many proteins are not available. In such cases, homology modeling can be used to build a theoretical model of the target protein based on the known structure of a homologous protein (a template). nih.gov
The accuracy of a homology model depends heavily on the sequence identity between the target and the template protein. nih.gov Various software and servers are available to perform homology modeling, which typically involves template selection, sequence alignment, model building, and model refinement and validation. nih.govresearchgate.net The resulting model can then be used in molecular docking and virtual screening studies to identify potential inhibitors. nih.gov
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com This method is more time and cost-effective than experimental high-throughput screening. mdpi.com
There are two main types of virtual screening: structure-based and ligand-based. Structure-based virtual screening relies on the three-dimensional structure of the target protein, which can be obtained experimentally or through homology modeling. nih.gov Molecular docking is a common technique in structure-based virtual screening, where candidate molecules are computationally placed into the binding site of the target protein to predict their binding affinity and mode. nih.govmdpi.com
Ligand-based virtual screening is used when the structure of the target protein is unknown. researchgate.net This approach uses the information from a set of known active ligands to identify new compounds with similar properties. researchgate.net Pharmacophore modeling is a key technique in ligand-based screening, where a model of the essential steric and electronic features required for biological activity is generated and used to screen compound databases. nih.govnih.gov
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, enabling the identification of essential chemical features responsible for a molecule's biological activity. fiveable.me For this compound and its analogs, pharmacophore models are constructed based on the structural characteristics of known active compounds targeting a specific biological receptor.
A representative pharmacophore model for a series of isoquinoline (B145761) sulfonamide analogs might include several key features: a hydrogen bond acceptor, a hydrogen bond donor, an aromatic ring, and a hydrophobic group. The isoquinoline ring system often serves as a crucial aromatic feature, while the sulfonamide group can act as both a hydrogen bond donor and acceptor. The N,N-dimethyl substitution provides a hydrophobic character. By mapping these features in three-dimensional space, a pharmacophore model is generated that can be used to screen virtual compound libraries for novel molecules with similar activity profiles.
Ligand-based design leverages these pharmacophore models to guide the synthesis of new analogs with improved potency and selectivity. For instance, modifications to the isoquinoline ring or the N,N-dimethyl groups can be explored to optimize interactions with the target receptor, as predicted by the pharmacophore model. The overarching goal is to enhance the desired biological activity while minimizing off-target effects.
Table 1: Key Pharmacophoric Features of Isoquinoline-Sulfonamide Analogs
| Pharmacophoric Feature | Chemical Moiety | Potential Interaction |
| Aromatic Ring | Isoquinoline Nucleus | π-π stacking with aromatic residues in the binding pocket |
| Hydrogen Bond Acceptor | Sulfonyl Oxygen atoms, Isoquinoline Nitrogen | Formation of hydrogen bonds with donor groups in the receptor |
| Hydrogen Bond Donor | Sulfonamide N-H (in unsubstituted analogs) | Formation of hydrogen bonds with acceptor groups in the receptor |
| Hydrophobic Group | N,N-dimethyl groups, Isoquinoline ring | Van der Waals interactions with hydrophobic pockets of the target |
Predictive ADMET Modeling (In Silico)
Predictive ADMET modeling is a critical in silico tool used to assess the drug-like properties of a compound in the early stages of drug discovery, thereby reducing the likelihood of late-stage failures. bohrium.com For this compound, a comprehensive ADMET profile can be computationally generated to predict its behavior in the human body.
Computational Assessment of Absorption Profiles
The absorption of a drug, particularly its oral bioavailability, is a key determinant of its therapeutic efficacy. In silico models can predict various parameters related to absorption, such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate or inhibitor potential. For this compound, computational models would likely predict good intestinal absorption due to its relatively small size and moderate lipophilicity.
Table 2: Predicted Absorption Properties of this compound
| Parameter | Predicted Value | Interpretation |
| Human Intestinal Absorption (HIA) | > 90% | High probability of being well-absorbed from the gastrointestinal tract |
| Caco-2 Permeability (logPapp) | > 0.9 | High permeability across the intestinal epithelial cell barrier |
| P-glycoprotein Substrate | No | Low likelihood of being actively pumped out of cells, potentially leading to higher intracellular concentrations |
| P-glycoprotein Inhibitor | No | Unlikely to interfere with the transport of other drugs that are P-gp substrates |
In Silico Distribution Predictions
The distribution of a drug throughout the body influences its efficacy and potential for side effects. Key parameters predicted by in silico models include plasma protein binding (PPB), blood-brain barrier (BBB) permeability, and the volume of distribution (VDss). This compound is predicted to exhibit moderate plasma protein binding and limited penetration of the blood-brain barrier.
Table 3: Predicted Distribution Characteristics of this compound
| Parameter | Predicted Value | Implication |
| Plasma Protein Binding (PPB) | ~ 60-70% | A significant fraction of the drug will be bound to plasma proteins, with a portion free to exert its pharmacological effect. |
| Blood-Brain Barrier (BBB) Permeability | Low | The compound is not expected to readily cross into the central nervous system, which may be desirable to avoid CNS side effects. |
| Volume of Distribution (VDss) | < 1 L/kg | Suggests that the drug is primarily distributed in the bloodstream and extracellular fluid rather than accumulating in tissues. |
Theoretical Metabolism Studies
Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions. In silico models can predict the likelihood of a compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism. Theoretical studies suggest that this compound may be a substrate for certain CYP isoforms, but is unlikely to be a potent inhibitor.
Table 4: Predicted Metabolic Profile of this compound
| CYP Isoform | Substrate Prediction | Inhibitor Prediction |
| CYP1A2 | Unlikely | Non-inhibitor |
| CYP2C9 | Possible | Non-inhibitor |
| CYP2C19 | Unlikely | Non-inhibitor |
| CYP2D6 | Possible | Non-inhibitor |
| CYP3A4 | Likely | Non-inhibitor |
Excretion and Toxicity Prediction Models (Computational)
Computational models can also forecast the primary route of excretion and potential toxicity of a drug candidate. nih.gov For this compound, it is anticipated that the compound and its metabolites would be primarily cleared by the kidneys. Toxicity predictions are essential for identifying potential safety concerns early in the drug development process. nih.gov In silico toxicology models assess various endpoints, including mutagenicity, carcinogenicity, and cardiotoxicity.
Table 5: Predicted Excretion and Toxicity Profile of this compound
| Parameter | Prediction | Significance |
| Excretion | ||
| Renal Clearance | Primary route | The compound is likely eliminated from the body via the urine. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low probability of causing DNA mutations. |
| Carcinogenicity | Non-carcinogenic | Unlikely to cause cancer based on structural alerts. |
| hERG Inhibition | Low risk | Low potential for causing cardiac arrhythmias. |
| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |
Advanced Research Applications of N,n Dimethylisoquinoline 4 Sulfonamide and Sulfonamide Based Probes
Development of Fluorescent Probes for Biological Research
The inherent photophysical properties of aromatic systems like isoquinoline (B145761) make them attractive scaffolds for the design of fluorescent probes. The incorporation of a sulfonamide group can further modulate these properties and provide a handle for targeted interactions.
Design and Synthesis of Sulfonamide-Containing Fluorophores
The design of sulfonamide-containing fluorophores often involves coupling an environmentally sensitive fluorescent core with a sulfonamide moiety that can act as a recognition element or a modulator of the electronic properties of the fluorophore. The synthesis of such compounds typically involves standard organic chemistry reactions. For instance, the synthesis of novel quinoline-sulfonamide derivatives has been achieved through a multi-step process involving Suzuki and acid-amine cross-coupling reactions, followed by N-alkylation. nih.gov A general approach to synthesizing sulfonamides is the reaction of an amine with a sulfonyl chloride in the presence of a base like triethylamine. nih.gov This modular synthesis allows for the introduction of various functional groups to tune the photophysical and biological properties of the resulting probes.
The design of these fluorophores often aims to enhance their photophysical characteristics by leveraging the electron-withdrawing nature of the sulfonamide group, which can lead to improved fluorescence and refined electronic structures. nih.gov
Applications in In Vitro Cell Imaging and Biomolecule Tracking
Sulfonamide-containing fluorescent probes have found applications in visualizing and tracking biological processes within cells. For example, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been synthesized and evaluated for their potential in cellular imaging. mdpi.com These compounds have demonstrated good membrane permeability and the ability to disperse throughout the cell cytoplasm, making them suitable for live-cell imaging. mdpi.com In studies using 3T3 fibroblast cells, these probes were taken up by the cells and emitted green fluorescence, allowing for visualization of cellular structures. mdpi.com
Another example is the quinoline (B57606) sulfonamide probe Zinquin, which has been used to visualize high concentrations of free Zn2+ ions within synaptic vesicles in the mammalian brain. nih.gov Zinquin is cell-permeable and forms a fluorescent complex with Zn2+, enabling the histochemical localization of these zinc-rich vesicles. nih.gov
Mechanisms of Fluorescence Sensing and Reporting
The fluorescence of sulfonamide-based probes can be modulated by various mechanisms, including photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). In PET-based sensors, the fluorescence is typically quenched in the "off" state and is turned "on" upon binding to the target analyte, which disrupts the PET process. In contrast, ICT-based sensors often exhibit a ratiometric response, where the emission wavelength shifts upon analyte binding. researchgate.net
The mechanism of action for Zinquin, a quinoline sulfonamide probe, involves the formation of a fluorescent complex with Zn2+. In aqueous solution, it primarily forms a 1:2 (metal:ligand) complex, but the presence of a lipid environment favors the formation of a 1:1 complex that can partition into membranes. nih.gov Furthermore, Zinquin can act as a Zn2+-ionophore, exchanging zinc ions for protons across vesicle membranes. This process, coupled with a pH gradient, can lead to the trapping of the fluorescent Zn2+-probe complex within the vesicles. nih.gov
Affinity and Photoaffinity Probes for Target Identification
Affinity and photoaffinity probes are powerful tools for identifying the specific protein targets of bioactive small molecules, a process known as target deconvolution. nih.govnih.gov These probes are designed to bind to their target proteins, which can then be isolated and identified.
Integration of Labeling Moieties onto the Sulfonamide Scaffold
The sulfonamide scaffold provides a versatile platform for the integration of various labeling moieties required for affinity and photoaffinity probes. For affinity-based approaches, a "linker" is introduced to the small molecule to enable its immobilization on a solid support, such as beads. nih.gov For photoaffinity labeling, a photoreactive group, like a diazirine or an aryl azide, is incorporated into the probe's structure. mdpi.comnih.gov Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner. nih.gov
Additionally, a reporter tag, such as biotin (B1667282) for affinity purification or a fluorescent dye for imaging, is often included. nih.gov Modern approaches frequently utilize "clickable" handles, like terminal alkynes or azides, which allow for the attachment of the reporter tag in a second step via bioorthogonal chemistry. mdpi.com
Methodologies for Target Deconvolution
Once a protein target has been labeled by an affinity or photoaffinity probe, several methodologies can be employed for its identification.
Affinity Chromatography: In this classic approach, the small molecule is immobilized on a solid support. A cell lysate is then passed over this support, and proteins that bind to the small molecule are captured. After washing away non-specific binders, the target proteins are eluted and identified, typically by mass spectrometry. nih.gov
Activity-Based Protein Profiling (ABPP): This method uses probes that covalently bind to the active site of a specific class of enzymes. ABPP can be used in a competitive format to identify the targets of a small molecule that binds to the same active site. nih.gov
Compound-Centric Chemical Proteomics: This approach uses affinity or photoaffinity probes to directly capture protein targets from a complex biological sample. After capture (and in the case of photoaffinity probes, covalent crosslinking), the probe-protein complexes are enriched, often using streptavidin beads if the probe is biotinylated. The enriched proteins are then identified by mass spectrometry. nih.gov
Use as Research Tools in Biochemical Assays
Sulfonamide-based compounds are integral to various biochemical assays, primarily due to their ability to interact with and modulate the function of specific enzymes. The isoquinoline sulfonamide scaffold, in particular, has been recognized for its capacity to act as a competitive inhibitor of protein kinases, enzymes that play a crucial role in cellular signaling pathways. These compounds typically exert their inhibitory effects by competing with adenosine (B11128) triphosphate (ATP), the universal phosphate (B84403) donor for kinase-catalyzed reactions.
Development of High-Throughput Screening Assays
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid screening of large compound libraries for specific biological activities. Sulfonamide-containing compounds are frequently included in these libraries due to their established pharmacological relevance and synthetic tractability.
The development of HTS assays often relies on the identification of robust and reliable molecular probes or tool compounds to validate the assay's performance. In the context of kinase inhibitor screening, a well-characterized isoquinoline sulfonamide could serve as a positive control to ensure the assay can accurately detect inhibitory activity. Although there is no specific documentation of N,N-dimethylisoquinoline-4-sulfonamide being used for the development of HTS assays, its core structure is representative of a class of compounds frequently investigated in such screenings. The general process for developing an HTS assay for kinase inhibitors would involve optimizing reaction conditions to detect the inhibition of a specific kinase by a reference inhibitor, which could potentially be a compound from the isoquinoline sulfonamide family.
Enzyme Activity Modulation in Research Settings
The ability to selectively modulate enzyme activity is a powerful tool in biochemical research, allowing for the elucidation of an enzyme's role in physiological and pathological processes. Isoquinoline sulfonamides have been utilized as research tools to probe the function of various kinases. For instance, members of this compound class have been shown to inhibit Rho-associated coiled-coil containing protein kinases (ROCK), which are involved in regulating cell shape, motility, and contraction.
By treating cells or tissues with a specific isoquinoline sulfonamide inhibitor, researchers can observe the downstream effects of inhibiting a particular kinase, thereby uncovering its biological function. While the specific enzyme modulation profile of this compound has not been detailed in the available literature, its chemical structure suggests a potential role as a modulator of kinase activity. Empirical studies would be required to identify its specific enzyme targets and to characterize its potency and selectivity.
Data Tables
Future Directions and Emerging Research Avenues
Development of Multifunctional Isoquinoline (B145761) Sulfonamide Research Tools
The structural versatility of the isoquinoline sulfonamide scaffold makes it an ideal candidate for the development of sophisticated chemical probes and multifunctional agents. These tools are designed to interact with multiple targets simultaneously, providing a more nuanced understanding of complex disease states.
A significant strategy emerging in drug discovery is the design of single molecules that can modulate multiple biological targets. This "multi-target" or "dual-targeting" approach is particularly promising for multifactorial diseases like neurodegenerative disorders and cancer. rsc.org For instance, researchers have designed and synthesized novel quinoline-sulfonamide hybrids as dual inhibitors of both monoamine oxidases (MAOs) and cholinesterases (ChEs). rsc.org This strategy is aimed at treating Alzheimer's disease, which involves multiple pathological pathways. rsc.org
These multifunctional agents can offer improved therapeutic outcomes and potentially reduce side effects compared to combination therapies using separate drugs. rsc.org The development of such molecules relies on creating hybrid structures where the isoquinoline sulfonamide core can be appropriately modified to interact with distinct biological targets. rsc.orgmdpi.com
| Targeting Strategy | Target 1 | Target 2 | Disease Focus | Compound Class |
| Dual Inhibition | Monoamine Oxidases (MAOs) | Cholinesterases (ChEs) | Alzheimer's Disease | Quinoline-Sulfonamides |
Integration of Artificial Intelligence and Machine Learning in Sulfonamide Research
Furthermore, in silico techniques like molecular docking and "target fishing" help researchers predict how these compounds will bind to proteins and identify potential new biological targets, streamlining the validation process. mdpi.com
| AI/ML Application | Technique | Objective |
| Property Prediction | Wasserstein Generative Adversarial Network (WGAN) | Predict adsorption behavior of sulfonamides in aqueous environments. nih.gov |
| Novel Drug Design | Generative AI (e.g., SyntheMol) | Create novel molecular structures and synthesis pathways for new antibiotics. stanford.edu |
| Target Identification | Target Fishing / Molecular Docking | Identify potential biological targets and predict binding interactions for new compounds. mdpi.com |
Green Chemistry Innovations in the Synthesis and Derivatization of Isoquinoline Sulfonamides
The pharmaceutical industry is increasingly adopting the principles of green chemistry to make the synthesis of drugs more environmentally sustainable. jnj.comdntb.gov.ua These principles focus on preventing waste, using less hazardous chemicals, and designing energy-efficient processes. jnj.com
For the synthesis of sulfonamides, innovative green techniques are being explored. One such advancement is the use of electrochemistry, which provides a simple and less harsh method for creating aromatic sulfonamides, avoiding the need for aggressive reagents. chemistryworld.com Other approaches include the use of microwave-assisted synthesis, which can reduce reaction times and energy consumption, and the exploration of biocatalysts to perform chemical transformations in a more sustainable way. dntb.gov.uaacs.org The goal is to reduce the environmental footprint of producing isoquinoline sulfonamides and their derivatives by improving efficiency and minimizing the generation of toxic waste. jnj.comnumberanalytics.com
Exploration of New Biological Systems and Pathways for Sulfonamide Interaction Studies
While sulfonamides are historically known for inhibiting dihydropteroate (B1496061) synthetase (DHPS) in bacteria, recent research has uncovered novel biological targets and mechanisms of action for this class of compounds, particularly for the isoquinoline scaffold. mdpi.comnih.gov
A landmark discovery has identified a class of isoquinoline sulfonamides as allosteric inhibitors of DNA gyrase. nih.gov This is significant because they act on a different site than fluoroquinolone antibiotics, making them effective against resistant bacterial strains like Escherichia coli. nih.gov This opens up a new front in the fight against antibiotic resistance.
Beyond antibacterial applications, isoquinoline sulfonamide derivatives are being investigated for other therapeutic areas. Studies have shown their potential as:
Anticancer Agents: Certain quinoline-sulfonamide derivatives act as tubulin polymerization inhibitors, a mechanism used by some chemotherapy drugs to halt cell division. mdpi.com
Carbonic Anhydrase Inhibitors: Specific quinoline-based sulfonamides have been developed as potent and selective inhibitors of human carbonic anhydrase isoform IX, a target associated with several types of cancer. nih.gov
This expansion into new biological targets underscores the versatility of the isoquinoline sulfonamide structure and its potential to yield new therapeutic agents for a wide range of diseases.
| New Biological Target | Mechanism of Action | Therapeutic Area |
| DNA Gyrase | Allosteric Inhibition | Antibacterial (effective against resistant strains) nih.gov |
| Tubulin | Inhibition of Polymerization | Anticancer mdpi.com |
| Carbonic Anhydrase IX | Selective Inhibition | Anticancer nih.gov |
| Dihydropteroate Synthetase (DHPS) | Competitive Inhibition | Antibacterial mdpi.comnih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols and characterization methods for N,N-dimethylisoquinoline-4-sulfonamide?
- Synthesis : Common routes involve sulfonylation of the isoquinoline backbone using sulfonic acid derivatives under controlled anhydrous conditions. For example, coupling dimethylamine with isoquinoline-4-sulfonyl chloride in the presence of a base like triethylamine, followed by purification via column chromatography .
- Characterization : Essential techniques include:
-
NMR spectroscopy (¹H/¹³C) to confirm substituent positions and dimethylation.
-
High-resolution mass spectrometry (HRMS) for molecular weight validation.
-
IR spectroscopy to identify sulfonamide S=O stretching (~1350–1150 cm⁻¹) and aromatic C-H bonds.
-
Melting point and TLC (Rf values) for purity assessment .
Table 1: Key Characterization Parameters
Technique Purpose Typical Observations ¹H NMR Confirm dimethyl groups δ ~2.8–3.2 ppm (N-CH₃) HRMS Molecular ion validation [M+H]⁺ = Calculated m/z ± 0.001 IR Sulfonamide identification Peaks at ~1320, 1160 cm⁻¹
Q. How is This compound applied in medicinal chemistry research?
- This compound is often used as a scaffold for designing enzyme inhibitors (e.g., kinases, phosphatases) due to its sulfonamide group’s hydrogen-bonding capacity and aromatic rigidity. Researchers functionalize the isoquinoline core to modulate selectivity and potency .
- Example : In kinase inhibition studies, the dimethyl groups may reduce metabolic degradation, enhancing pharmacokinetic stability .
Q. What analytical techniques are critical for confirming purity and structural integrity?
- HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to detect impurities.
- Elemental analysis (C, H, N, S) for new derivatives to validate stoichiometry.
- X-ray crystallography (if crystalline) to resolve ambiguities in substituent orientation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Variables to test :
-
Catalysts : Transition-metal-free conditions (e.g., DMAP) to avoid contamination .
-
Solvent polarity : Switch from THF to DMF for better sulfonyl chloride solubility.
-
Temperature : Gradual heating (40–60°C) to minimize side reactions.
- DoE (Design of Experiments) : Use fractional factorial designs to identify critical parameters (e.g., molar ratios, reaction time) .
Table 2: Optimization Case Study
Condition Baseline Optimized Yield Improvement Solvent THF DMF 15% → 62% Catalyst None DMAP Side products ↓ 40%
Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, stability)?
- Cross-validation : Compare data across multiple techniques (e.g., experimental vs. computational logP values).
- Reproducibility : Replicate experiments under standardized conditions (pH, temperature) .
- Error analysis : Quantify instrument uncertainties (e.g., ±0.1°C in melting point measurements) .
- Case example : Discrepancies in aqueous solubility may arise from polymorphic forms; use DSC (Differential Scanning Calorimetry) to identify crystalline vs. amorphous phases .
Q. What computational strategies predict This compound’s biological interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding with target proteins (e.g., ATP-binding pockets).
- MD simulations : Assess conformational stability in aqueous or lipid bilayer environments (NAMD/GROMACS).
- ADMET prediction : Tools like SwissADME to estimate permeability, CYP450 interactions, and toxicity .
Key Parameters for Docking :
- Grid box size : Cover the active site (e.g., 25 ų for kinases).
- Scoring function : Glide SP/XP for rigorous pose ranking .
Methodological Best Practices
- Replicability : Document all experimental parameters (e.g., solvent batch, humidity) to enable independent validation .
- Data reporting : Include raw spectra in appendices and processed data in main text (per IUPAC guidelines) .
- Ethical compliance : Adhere to safety protocols for sulfonamide handling (e.g., PPE, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
